3-Hydroxynonanoic acid

説明

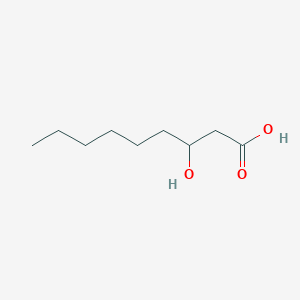

Structure

3D Structure

特性

IUPAC Name |

3-hydroxynonanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXARJOYUQNTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-39-4 |

Source

|

| Record name | Nonanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70955371 |

Source

|

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40165-87-5, 33796-87-1, 88930-09-0 |

Source

|

| Record name | 3-Hydroxynonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40165-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxynonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61 °C |

Source

|

| Record name | (±)-3-Hydroxynonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Hydroxynonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 3-Hydroxynonanoic acid. The information is curated for researchers, scientists, and professionals involved in drug development and related fields, with a focus on quantitative data, experimental context, and potential biological relevance.

Core Physicochemical Data

This compound, a hydroxylated medium-chain fatty acid, possesses distinct physical and chemical characteristics that are crucial for its handling, formulation, and biological activity assessment. The key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 174.24 g/mol | --INVALID-LINK-- |

| Physical State | Solid | --INVALID-LINK-- |

| Melting Point | 57-61 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 303.2 ± 25.0 °C (Predicted) | --INVALID-LINK-- |

| pKa | 4.38 ± 0.10 (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in ethanol (B145695).[1] Insoluble in water. | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 40165-87-5 (for the racemic mixture) | --INVALID-LINK-- |

| InChI | InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | --INVALID-LINK-- |

| SMILES | CCCCCCC(CC(=O)O)O | --INVALID-LINK-- |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic acids like this compound. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using the capillary method.[2][3]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to accurately measure the temperature of the block.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. A pure substance will have a sharp melting range of 1-2 °C.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the acid as it is titrated with a strong base.[4]

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Analytical balance

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water (if solubility is an issue, a co-solvent like ethanol can be used, though this may affect the pKa value).

-

Titration Setup: The beaker containing the acid solution and a magnetic stir bar is placed on a magnetic stirrer. The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized strong base solution.

-

Titration: The base is added in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of base added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of Solubility (Qualitative)

A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a compound.[5]

Apparatus:

-

Test tubes

-

Vortex mixer

-

Selection of solvents (e.g., water, ethanol, chloroform, diethyl ether)

Procedure:

-

Sample Addition: A small, consistent amount (e.g., 10 mg) of this compound is placed into separate test tubes.

-

Solvent Addition: A known volume (e.g., 1 mL) of each solvent is added to the respective test tubes.

-

Mixing: The test tubes are agitated using a vortex mixer for a set period (e.g., 1 minute) to ensure thorough mixing.

-

Observation: The tubes are visually inspected for the dissolution of the solid. The compound is classified as soluble, partially soluble, or insoluble in each solvent. For fatty acids, the formation of an oily layer on top of water indicates insolubility.

Potential Biological Signaling Pathway

Medium-chain 3-hydroxy fatty acids have been identified as signaling molecules. For instance, 3-hydroxyoctanoic acid is an endogenous ligand for the G-protein coupled receptor HCAR3 (also known as GPR109B).[6] Activation of HCAR3 by its ligand initiates a signaling cascade that can modulate metabolic processes.[6] Given the structural similarity, it is plausible that this compound could act on the same or a similar receptor. The diagram below illustrates the general signaling pathway initiated by the activation of a Gi-coupled receptor like HCAR3.

Caption: HCAR3 signaling pathway initiated by a 3-hydroxy fatty acid ligand.

References

- 1. This compound, Nonesterified 3-hydroxy fatty acid (CAS 40165-87-5) | Abcam [abcam.com]

- 2. pennwest.edu [pennwest.edu]

- 3. byjus.com [byjus.com]

- 4. web.williams.edu [web.williams.edu]

- 5. byjus.com [byjus.com]

- 6. Structures of G-protein coupled receptor HCAR3 in complex with selective agonists reveal the basis for ligand recognition and selectivity | PLOS Biology [journals.plos.org]

The Endogenous Landscape of 3-Hydroxynonanoic Acid in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonanoic acid (3-HNA) is a medium-chain 3-hydroxy fatty acid that has garnered increasing interest within the scientific community. As an endogenous metabolite, its presence in mammalian tissues is intrinsically linked to fundamental metabolic processes, most notably fatty acid β-oxidation. The nuanced roles of 3-HNA are beginning to be unraveled, suggesting its potential involvement in cellular signaling and metabolic regulation. This technical guide provides a comprehensive overview of the natural occurrence of 3-HNA in mammalian tissues, delving into its biosynthesis, analytical quantification, and putative biological functions.

Natural Occurrence and Biosynthesis

This compound is primarily formed as an intermediate during the mitochondrial β-oxidation of odd-chain fatty acids. The β-oxidation spiral is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, which subsequently enters the citric acid cycle for energy production.[1][2] The formation of 3-hydroxyacyl-CoA, the precursor to 3-hydroxy fatty acids, is a key step in this pathway.[3][4]

While 3-HNA is a product of fatty acid metabolism, its basal concentrations in healthy mammalian tissues are generally low.[5] Its presence has been confirmed in various biological matrices, although comprehensive quantitative data across a wide range of tissues remains an area of active investigation. To date, the most definitive quantitative data for related 3-hydroxy fatty acids has been established in milk.

Quantitative Data on 3-Hydroxy Fatty Acids in Mammalian Tissues

The quantification of specific 3-hydroxy fatty acids in various tissues is a complex analytical challenge. The table below summarizes the available quantitative data for 3-hydroxy fatty acids in mammalian samples. It is important to note that much of the existing data pertains to the total concentration of a range of 3-hydroxy fatty acids rather than specifically this compound.

| Biological Matrix | Analyte | Concentration | Method | Species | Reference |

| Goat Milk | Total 3-Hydroxy Fatty Acids (C8-C20) | 17.7 mg/100g lipid weight | GC-ECNIMS | Goat | [6] |

Note: This table highlights the current scarcity of specific quantitative data for this compound in a variety of mammalian tissues. The provided data is for a mixture of 3-hydroxy fatty acids in goat milk.

Experimental Protocols for Quantification

The accurate quantification of this compound and other 3-hydroxy fatty acids in biological samples necessitates sensitive and specific analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[5][7][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method involves the extraction of lipids from the biological matrix, followed by derivatization to increase the volatility of the 3-hydroxy fatty acids for GC analysis.[10]

1. Sample Preparation and Lipid Extraction:

-

Biological samples (e.g., plasma, tissue homogenate) are homogenized.

-

Lipids are extracted using a solvent system, typically a mixture of chloroform (B151607) and methanol.

-

An internal standard, such as a stable isotope-labeled 3-hydroxy fatty acid, is added at the beginning of the extraction process to account for sample loss and ionization variability.[10]

2. Saponification and Derivatization:

-

The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the fatty acids from their esterified forms.

-

The free fatty acids are then derivatized to form volatile esters, commonly methyl esters (FAMEs), by reaction with a reagent like boron trifluoride in methanol.[10]

-

For enhanced sensitivity, especially with electron capture negative ionization (ECNI) MS, derivatization to pentafluorobenzyl (PFB) esters can be performed.

3. GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for fatty acid methyl ester separation.

-

The GC oven temperature is programmed to ramp up, allowing for the separation of different fatty acid esters based on their boiling points.

-

The eluting compounds are ionized (e.g., by electron impact or chemical ionization) and detected by a mass spectrometer.

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

GC-MS workflow for 3-hydroxy fatty acid analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers an alternative and often more direct approach for the analysis of 3-hydroxy fatty acids, sometimes without the need for derivatization.[5][9]

1. Sample Preparation and Extraction:

-

Similar to the GC-MS method, the process begins with homogenization and lipid extraction from the biological matrix.

-

Protein precipitation with a solvent like acetonitrile (B52724) is often employed for plasma or serum samples.

-

An appropriate internal standard is added during the extraction.

2. LC Separation:

-

The extracted sample is injected into a liquid chromatograph.

-

Reversed-phase chromatography is commonly used, with a C18 column and a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.

3. MS/MS Detection:

-

The eluent from the LC is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion of the target analyte in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

-

Quantification is performed by comparing the MRM signal of the analyte to that of the internal standard.

References

- 1. Beta oxidation - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. aocs.org [aocs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. lipidmaps.org [lipidmaps.org]

The Bacterial Blueprint for 3-Hydroxynonanoic Acid: A Technical Guide to its Biosynthesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the intricate biosynthetic pathways of 3-Hydroxynonanoic acid (3-HNA) in bacteria has been compiled, offering a valuable resource for researchers, scientists, and professionals in drug development. This in-depth whitepaper elucidates the core metabolic routes, key enzymatic players, and regulatory mechanisms governing the production of this medium-chain-length hydroxy fatty acid, a significant monomer in the production of biodegradable polymers and a precursor for various specialty chemicals.

Core Biosynthetic Pathways: A Nexus of Fatty Acid Metabolism

The synthesis of this compound in bacteria is not a standalone pathway but rather intricately linked to central fatty acid metabolism. Two primary routes contribute to the formation of its immediate precursor, (R)-3-hydroxynonanoyl-CoA: the de novo fatty acid synthesis (FASII) pathway and the β-oxidation cycle of fatty acid degradation.

1. De Novo Fatty Acid Synthesis (FASII) Pathway: In this anabolic route, acetyl-CoA is progressively elongated by two-carbon units. The key intermediate, (R)-3-hydroxynonanoyl-ACP, is generated through a series of enzymatic reactions. A crucial enzyme, (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) , can then divert this intermediate from the FASII pathway by converting it to (R)-3-hydroxynonanoyl-CoA. This step is a critical branch point, channeling building blocks from fatty acid synthesis towards other metabolic fates, including the synthesis of polyhydroxyalkanoates (PHAs), of which 3-HNA is a constituent monomer.

2. β-Oxidation Pathway: When bacteria utilize fatty acids as a carbon source, the β-oxidation cycle is employed for their degradation. This catabolic process involves the sequential cleavage of two-carbon units. During the degradation of nonanoic acid or longer-chain fatty acids, the intermediate trans-2-nonenoyl-CoA is formed. The enzyme (R)-specific enoyl-CoA hydratase (PhaJ) catalyzes the hydration of this intermediate to produce (R)-3-hydroxynonanoyl-CoA.[1] In Pseudomonas aeruginosa, several homologs of PhaJ exist with varying substrate specificities, with PhaJ2, PhaJ3, and PhaJ4 showing activity towards medium-chain-length enoyl-CoAs (C6 to C12).[1]

The convergence of these two pathways on the central intermediate, (R)-3-hydroxynonanoyl-CoA, highlights the metabolic flexibility of bacteria in producing 3-hydroxyalkanoates.

From Precursor to Product: The Final Steps

Once (R)-3-hydroxynonanoyl-CoA is synthesized, it can follow several metabolic routes:

-

Polymerization into PHAs: In many bacteria, particularly pseudomonads, the primary fate of (R)-3-hydroxynonanoyl-CoA is its polymerization into medium-chain-length PHAs (mcl-PHAs) by PHA synthase (PhaC) . These biopolymers serve as intracellular carbon and energy storage reserves.

-

Release as Free Fatty Acid: The production of free 3-HNA can be achieved through two principal mechanisms:

-

Depolymerization of PHAs: The enzyme PHA depolymerase (PhaZ) can hydrolyze stored PHAs, releasing 3-hydroxyalkanoic acid monomers, including 3-HNA.[2]

-

Thioester Bond Cleavage: An acyl-CoA thioesterase (TesB) can directly hydrolyze (R)-3-hydroxynonanoyl-CoA, cleaving the thioester bond to release free this compound and Coenzyme A. Escherichia coli's TesB has been shown to have broad substrate specificity, including activity on medium-chain acyl-CoAs.[3]

-

Quantitative Insights into 3-HNA Production

While specific quantitative data for 3-HNA biosynthesis is an area of ongoing research, studies on related medium-chain-length 3-hydroxyalkanoates provide valuable benchmarks.

| Parameter | Value | Organism/Enzyme | Substrate | Reference |

| PhaG Kinetic Analysis | ||||

| K₀.₅ (ACP) | 28 µM | Pseudomonas putida PhaG | Acyl Carrier Protein | [4] |

| K₀.₅ (3-hydroxyacyl-CoA) | 65 µM | Pseudomonas putida PhaG | 3-hydroxyacyl-CoA | [4] |

| Vₘₐₓ (ACP) | 11.7 mU/mg | Pseudomonas putida PhaG | Acyl Carrier Protein | [4] |

| Vₘₐₓ (3-hydroxyacyl-CoA) | 12.4 mU/mg | Pseudomonas putida PhaG | 3-hydroxyacyl-CoA | [4] |

| PHA Production Yields | ||||

| PHO content | 49-60% of cell dry mass | Pseudomonas putida GPo1 | Sodium octanoate | [5][6] |

| PHO purity | ~99% (± 0.2%) | Pseudomonas putida GPo1 | Sodium octanoate | [5] |

| 3-hydroxyoctanoic acid content | 96 mol% | Pseudomonas putida GPo1 | Sodium octanoate | [5] |

| Recombinant Production | ||||

| mcl-3HA titer | 193 mg/L | Recombinant E. coli | Glucose | [7] |

PHO: Poly(3-hydroxyoctanoate) mcl-3HA: Medium-chain-length 3-hydroxyalkanoic acid

Visualizing the Pathways

To provide a clear visual representation of the biosynthetic routes, the following diagrams have been generated using Graphviz.

Caption: Biosynthetic pathways leading to this compound in bacteria.

Detailed Experimental Protocols

A critical component of advancing research in this field is the availability of robust experimental methodologies. The following sections provide detailed protocols for key experiments cited in the study of 3-HNA biosynthesis.

Protocol 1: Assay for (R)-3-hydroxyacyl-ACP:CoA Transacylase (PhaG) Activity

This protocol is adapted from established methods for characterizing PhaG from Pseudomonas putida.[4]

Objective: To determine the kinetic parameters of PhaG by measuring the transfer of a 3-hydroxyacyl group from a CoA thioester to an acyl carrier protein (ACP).

Materials:

-

Purified His₆-tagged PhaG enzyme

-

Holo-ACP

-

(R,S)-3-hydroxydecanoyl-CoA (as a representative substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 7.5)

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Reaction Mixture Preparation: In a microcuvette, prepare a reaction mixture containing Tris-HCl buffer, DTNB, and holo-ACP.

-

Enzyme Addition: Add a known concentration of purified PhaG to the reaction mixture and incubate to establish a baseline.

-

Initiation of Reaction: Start the reaction by adding the substrate, 3-hydroxydecanoyl-CoA.

-

Measurement: Immediately monitor the increase in absorbance at 412 nm over time. The release of Coenzyme A (CoA-SH) from the transacylation reaction results in the reduction of DTNB, which produces a yellow-colored product (TNB²⁻) with a molar extinction coefficient of 13,600 M⁻¹cm⁻¹.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Perform the assay at varying concentrations of both ACP and 3-hydroxydecanoyl-CoA to determine K₀.₅ and Vₘₐₓ values by fitting the data to the Hill equation, as positive substrate cooperativity has been observed.[4]

Protocol 2: Assay for PHA Depolymerase (PhaZ) Activity

This protocol is based on a pH-stat method for determining PHA depolymerase activity.[8][9]

Objective: To quantify the activity of PhaZ by measuring the release of acidic monomers from PHA granules.

Materials:

-

Crude cell extract or purified PhaZ enzyme

-

Isolated native PHA granules (e.g., from P. putida)

-

Tris-HCl buffer (low molarity, e.g., 1 mM, pH 8.0)

-

pH-stat apparatus with a micro-titrator

-

Standardized NaOH solution (e.g., 0.01 M)

Procedure:

-

Reaction Setup: Suspend a known amount of PHA granules in the low-molarity Tris-HCl buffer in the reaction vessel of the pH-stat, maintained at a constant temperature (e.g., 37°C).

-

Initiation of Reaction: Add the enzyme sample (crude extract or purified PhaZ) to the PHA suspension to start the hydrolysis.

-

Titration and Measurement: The pH-stat will automatically titrate the reaction mixture with the NaOH solution to maintain a constant pH. The release of 3-hydroxyalkanoic acid monomers causes a decrease in pH, and the rate of NaOH addition required to neutralize these acidic products is recorded.

-

Data Analysis: The rate of NaOH consumption is directly proportional to the rate of monomer release. Calculate the specific activity of the depolymerase in units of µmol of acid released per minute per milligram of protein.

Protocol 3: Quantification of this compound Production

This protocol outlines a general workflow for the extraction and quantification of 3-HNA from bacterial cultures using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration of 3-HNA produced by a bacterial strain.

Materials:

-

Bacterial cell culture

-

Internal standard (e.g., 3-hydroxydecanoic acid)

-

Methanol (B129727) containing 15% (v/v) sulfuric acid (for methanolysis)

-

Hexane

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system

Procedure:

-

Cell Harvesting and Lysis: Harvest bacterial cells from the culture by centrifugation. Lyophilize the cell pellet to determine the cell dry weight.

-

Methanolysis: Resuspend the lyophilized cells in a mixture of chloroform and methanol containing sulfuric acid and the internal standard. Heat the mixture (e.g., at 100°C for 4 hours) to convert the 3-hydroxyalkanoic acids (both free and in polymer form) into their corresponding methyl esters.

-

Extraction: After cooling, add water and vortex thoroughly. Centrifuge to separate the phases. Collect the lower chloroform phase, which contains the fatty acid methyl esters.

-

Drying and Concentration: Dry the chloroform extract over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.

-

Derivatization (Optional but Recommended): For improved GC analysis, the hydroxyl group can be derivatized, for example, by silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: Resuspend the sample in a suitable solvent (e.g., hexane) and inject it into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms). The mass spectrometer will be used to identify the methyl ester of 3-HNA based on its characteristic fragmentation pattern and retention time relative to the internal standard.

-

Quantification: Create a standard curve using known concentrations of 3-HNA to quantify the amount produced in the bacterial culture.

Caption: Workflow for the quantification of 3-HNA from bacterial cultures.

Conclusion and Future Directions

The biosynthesis of this compound in bacteria is a multifaceted process deeply integrated with cellular fatty acid metabolism. By understanding the key enzymes and pathways involved, researchers can devise strategies to enhance its production for various biotechnological applications. Future research should focus on detailed kinetic characterization of the involved enzymes with C9 substrates, elucidation of the regulatory networks that control the flux of intermediates towards 3-HNA, and metabolic engineering of bacterial strains for optimized production titers and yields. This technical guide provides a solid foundation for these future endeavors.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Frontiers | Biodegradation of polyhydroxyalkanoates: current state and future prospects [frontiersin.org]

- 3. uniprot.org [uniprot.org]

- 4. Biochemical characterization of the Pseudomonas putida 3-hydroxyacyl ACP:CoA transacylase, which diverts intermediates of fatty acid de novo biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Large-scale production of poly(3-hydroxyoctanoic acid) by Pseudomonas putida GPo1 and a simplified downstream process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Large-Scale Production of Poly(3-Hydroxyoctanoic Acid) by Pseudomonas putida GPo1 and a Simplified Downstream Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of D-(--)-3-hydroxyalkanoic acid by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assay of Poly(3-Hydroxybutyrate) Depolymerase Activity and Product Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of growth stage on activities of polyhydroxyalkanoate (PHA) polymerase and PHA depolymerase in Pseudomonas putida U - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxynonanoic acid as a potential biomarker for metabolic diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and obesity, represent a growing global health crisis. The identification of early and reliable biomarkers is crucial for improved diagnosis, patient stratification, and the development of targeted therapies. 3-Hydroxynonanoic acid (3-HNA), a medium-chain 3-hydroxy fatty acid, has emerged as a molecule of interest in this context. As an intermediate in mitochondrial fatty acid β-oxidation, alterations in its levels may reflect metabolic dysregulation. Furthermore, recent evidence suggests its role as a signaling molecule, potentially linking lipid metabolism to inflammatory pathways implicated in metabolic diseases. This technical guide provides a comprehensive overview of the current knowledge on 3-HNA as a potential biomarker, detailing its metabolic origins, association with disease, analytical methodologies, and putative signaling roles.

Metabolic Origin and Association with Disease

This compound is an intermediate in the mitochondrial β-oxidation of fatty acids.[1] This metabolic pathway is central to energy homeostasis, and its dysregulation is a hallmark of many metabolic disorders.[2] In conditions of impaired fatty acid oxidation, such as in certain genetic disorders or in states of metabolic stress associated with obesity and diabetes, intermediates like 3-HNA may accumulate.[3]

While specific quantitative data for 3-HNA across various metabolic diseases are still emerging, studies on related medium-chain 3-hydroxy fatty acids and broader fatty acid profiles provide valuable insights.

Data Presentation: 3-Hydroxy Fatty Acids in Metabolic Diseases

The following tables summarize available quantitative data for 3-hydroxy fatty acids and related compounds in the context of metabolic diseases. It is important to note that specific concentration data for this compound is limited in the current literature.

| Biomarker | Disease State | Matrix | Concentration vs. Control | Reference |

| 3-Hydroxyoctanoate & 3-Hydroxydecanoate | Type 2 Diabetes (Metformin-treated) | Plasma | Significantly increased | [4] |

| 3-Hydroxyisobutyrate | Type 2 Diabetes & Insulin (B600854) Resistance | Plasma | Significantly increased | [5] |

| Various 3-Hydroxy Fatty Acids (C6-C18) | Disorders of L-3-hydroxyacyl CoA dehydrogenases | Plasma | Significantly increased | [6] |

| Urinary 3-Hydroxydicarboxylic acids | Increased fatty acid mobilization or inhibited β-oxidation | Urine | Increased excretion | [3][7] |

Note: The table highlights the general trend of increased 3-hydroxy fatty acid levels in metabolic dysregulation. Further research is needed to establish specific concentration ranges for 3-HNA in different metabolic diseases.

Signaling Pathways

Beyond its role as a metabolic intermediate, 3-HNA and other medium-chain 3-hydroxy fatty acids are now recognized as signaling molecules, primarily through their interaction with the G protein-coupled receptor 84 (GPR84).

GPR84 Signaling Pathway

GPR84 is predominantly expressed in immune cells, such as macrophages and neutrophils, and its expression is upregulated under inflammatory conditions.[8][9] The binding of ligands like 3-hydroxydecanoic acid (a close structural analog of 3-HNA) to GPR84 initiates a pro-inflammatory signaling cascade.[10]

Potential Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids and their derivatives are known endogenous ligands for PPARs, a family of nuclear receptors that play a critical role in lipid and glucose metabolism.[11] While direct binding and activation of PPARγ by 3-HNA have not been definitively demonstrated, it is plausible that 3-HNA, as a fatty acid metabolite, could modulate PPAR activity. Activation of PPARγ is generally associated with anti-inflammatory effects and improved insulin sensitivity.[12] Further research is needed to elucidate any potential interplay between 3-HNA and PPAR signaling pathways in the context of metabolic diseases.

Experimental Protocols

Accurate quantification of 3-HNA in biological matrices is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 3-Hydroxy Fatty Acids in Plasma/Serum

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids.[1][10]

1. Sample Preparation and Extraction:

-

To 500 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled 3-hydroxy fatty acid).

-

For total 3-hydroxy fatty acid content, hydrolyze the sample with 500 µL of 10 M NaOH for 30 minutes at 60°C. For free 3-hydroxy fatty acids, omit this step.

-

Acidify the sample with 6 M HCl.

-

Extract the fatty acids twice with 3 mL of ethyl acetate.

-

Evaporate the combined organic layers to dryness under a stream of nitrogen at 37°C.

2. Derivatization:

-

Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.

-

Incubate at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

-

Instrument: Agilent 5890 series II GC with a 5972 series mass selective detector (or equivalent).

-

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 5 minutes.

-

Ramp 1: Increase to 200°C at 3.8°C/min.

-

Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.

-

-

Mass Spectrometry: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for each 3-hydroxy fatty acid TMS derivative and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Medium-Chain Fatty Acids

LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation. This protocol is a general guide based on methods for short and medium-chain fatty acids.[13][14]

1. Sample Preparation:

-

To 100 µL of plasma or serum, add an internal standard.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.

2. LC-MS/MS Analysis:

-

Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the fatty acids.

-

Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-HNA and the internal standard.

Conclusion and Future Directions

This compound stands as a promising candidate biomarker at the intersection of metabolic dysregulation and inflammation. Its origin in fatty acid β-oxidation directly links it to the core metabolic disturbances seen in diabetes, NAFLD, and obesity. The discovery of its role as a signaling molecule, particularly through the pro-inflammatory GPR84 receptor, provides a mechanistic link between metabolic stress and the chronic low-grade inflammation characteristic of these diseases.

While analytical methods for the detection of 3-HNA are well-established, a critical next step is the large-scale quantification of 3-HNA in well-characterized patient cohorts to establish definitive concentration ranges associated with different metabolic disease states and severities. Furthermore, a deeper understanding of its signaling roles, including potential interactions with other receptors like PPARs and the full spectrum of downstream cellular effects, will be crucial in validating its utility as a biomarker and exploring its potential as a therapeutic target. This technical guide serves as a foundation for researchers and drug development professionals to further investigate the role of this compound in the complex landscape of metabolic diseases.

References

- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic origin of urinary 3-hydroxy dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metformin increases 3-hydroxy medium chain fatty acids in patients with type 2 diabetes: a cross-sectional pharmacometabolomic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights into ligand recognition and activation of the medium-chain fatty acid-sensing receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages [frontiersin.org]

- 10. lipidmaps.org [lipidmaps.org]

- 11. academic.oup.com [academic.oup.com]

- 12. lipidmaps.org [lipidmaps.org]

- 13. researchgate.net [researchgate.net]

- 14. shimadzu.com [shimadzu.com]

A Technical Guide to the Discovery and Isolation of 3-Hydroxynonanoic Acid from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, natural sources, and detailed methodologies for the isolation and characterization of 3-Hydroxynonanoic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction to this compound

This compound is a medium-chain, 3-hydroxy fatty acid. It has been identified in natural sources such as milk and is a constituent monomer of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various bacteria.[1] The chiral nature of this compound, particularly the (R)-enantiomer derived from bacterial PHAs, makes it a valuable chiral building block for the synthesis of fine chemicals and pharmaceuticals.

Natural Sources of this compound

The primary natural sources of this compound are bacterial polyhydroxyalkanoates (PHAs). Specifically, it is a common monomer in medium-chain-length PHAs (mcl-PHAs) produced by bacteria of the Pseudomonas genus, with Pseudomonas putida being a well-studied example. Additionally, this compound has been identified as a nonesterified 3-hydroxy acid in milk.[1]

Data Presentation: Monomer Composition of mcl-PHA from Pseudomonas putida

The yield of this compound is directly related to its proportion within the mcl-PHA polymer produced by bacteria. The following table summarizes the monomer composition of mcl-PHA from Pseudomonas putida KT2440 grown on different carbon sources.

| Carbon Source | PHA Content (% of Cell Dry Weight) | Monomer Composition (mol%) | This compound Content (mol%) | Reference |

| Nonanoic Acid | 75.5 | 3-Hydroxyheptanoate (HHp), 3-Hydroxynonanoate (HN) | 89 | [2] |

| Dodecanoate | 50 (wild type) | 3-Hydroxyhexanoate (HHx), 3-Hydroxyoctanoate (HO), 3-Hydroxydecanoate (HD), 3-Hydroxydodecanoate (HDD) | Not specified as a major component | [3] |

| Dodecanoate | 84 (fadA/fadB mutant) | 3-Hydroxyhexanoate (HHx), 3-Hydroxyoctanoate (HO), 3-Hydroxydecanoate (HD), 3-Hydroxydodecanoate (HDD) | Not specified as a major component | [3] |

| Crude Glycerol | 38.9 (ΔphaZ mutant) | Not specified | Not specified | [4] |

Note: The monomer composition of mcl-PHA is highly dependent on the bacterial strain, cultivation conditions, and the carbon source provided.

Biosynthesis of this compound in Pseudomonas putida

In Pseudomonas putida, this compound is synthesized as a monomeric precursor for mcl-PHA production. The biosynthesis primarily involves two interconnected metabolic pathways: de novo fatty acid synthesis and the β-oxidation cycle. These pathways provide the (R)-3-hydroxyacyl-CoA thioesters that are polymerized by PHA synthase.

Caption: Biosynthesis of mcl-PHA, including 3-Hydroxynonanoyl-CoA, in Pseudomonas putida via de novo fatty acid synthesis and β-oxidation pathways.

Experimental Protocols for Isolation and Characterization

The isolation of this compound from bacterial sources is a multi-step process that involves cultivation of the microorganism, extraction of the intracellular mcl-PHA, depolymerization of the polyester (B1180765) to its constituent monomers, and subsequent purification and analysis of the target molecule.

Experimental Workflow

Caption: A generalized experimental workflow for the isolation and characterization of this compound from Pseudomonas putida.

Detailed Methodologies

-

Inoculum Preparation: Prepare a seed culture of Pseudomonas putida in a suitable nutrient-rich medium (e.g., Luria-Bertani broth) and incubate at 30°C with shaking until the late exponential phase.

-

Production Medium: Inoculate a production medium designed to induce PHA accumulation. This typically involves a nitrogen-limiting mineral salts medium with an excess of a suitable carbon source (e.g., nonanoic acid, glycerol).

-

Fermentation: Conduct the fermentation in a bioreactor with controlled pH, temperature, and dissolved oxygen levels to achieve high cell density and promote PHA synthesis.

-

Harvesting: Harvest the bacterial cells by centrifugation when PHA accumulation is maximal. Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer) to remove residual medium components.

Method A: Solvent Extraction

-

Lyophilize the washed cell pellet to obtain a dry cell mass.

-

Suspend the dried biomass in chloroform (B151607) at a ratio of approximately 1:20 (w/v).

-

Stir the suspension at room temperature for 24-48 hours to dissolve the intracellular mcl-PHA.

-

Filter the mixture to remove cell debris.

-

Precipitate the mcl-PHA from the chloroform solution by adding a non-solvent such as cold methanol (B129727) or ethanol (B145695) (typically 5-10 volumes).

-

Collect the precipitated mcl-PHA by filtration or centrifugation and dry under vacuum.

Method B: Non-Solvent Extraction (Alkaline Digestion)

-

Resuspend the wet or lyophilized cell pellet in an aqueous solution of NaOH (e.g., 0.1 M).

-

Incubate the suspension at a controlled temperature (e.g., 30-60°C) for a defined period (e.g., 1-3 hours) to digest the non-PHA cellular material.[5][6]

-

Centrifuge the mixture to pellet the insoluble mcl-PHA granules.

-

Wash the mcl-PHA pellet with water, followed by washes with ethanol and/or acetone (B3395972) to remove residual impurities.

-

Dry the purified mcl-PHA granules under vacuum.

-

Alkaline Hydrolysis: Suspend the purified mcl-PHA in an aqueous solution of NaOH (e.g., 1 M).[5][7]

-

Heat the mixture under reflux or in a sealed vessel at a controlled temperature (e.g., 60-100°C) for several hours to completely hydrolyze the polyester into its sodium carboxylate monomers.

-

Cool the reaction mixture to room temperature.

-

Acidification: Acidify the solution to a pH of approximately 2 with a strong acid (e.g., HCl, H₂SO₄) to protonate the carboxylate groups, forming the free 3-hydroxyalkanoic acids.

-

Extraction: Extract the aqueous solution with an organic solvent such as diethyl ether or ethyl acetate (B1210297) to recover the 3-hydroxyalkanoic acids.

-

Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent to obtain the crude mixture of 3-hydroxyalkanoic acids.

Preparative High-Performance Liquid Chromatography (HPLC)

-

Column Selection: Utilize a preparative reversed-phase C18 column.

-

Mobile Phase: Employ a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

-

Method Development: Optimize the separation at an analytical scale before scaling up to a preparative scale.

-

Fraction Collection: Collect the fractions corresponding to the elution time of this compound, as determined by analytical standards.

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Convert the purified this compound to its more volatile methyl ester by reacting with a methylating agent (e.g., BF₃-methanol or acetyl chloride in methanol) at an elevated temperature.[8][9][10]

-

Extraction: Extract the resulting 3-hydroxynonanoate methyl ester into an organic solvent like hexane.

-

GC-MS Analysis:

-

Column: Use a polar capillary column (e.g., a wax-type or cyano-propyl phase column).

-

Injector: Operate in splitless mode at a temperature of approximately 250°C.

-

Oven Program: Employ a temperature gradient to separate the different fatty acid methyl esters. A typical program might start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period.[8]

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected fragments of 3-hydroxynonanoate methyl ester. For quantitative analysis, selected ion monitoring (SIM) can be used for enhanced sensitivity and selectivity.[10]

-

-

Quantification: Prepare a calibration curve using a certified standard of this compound methyl ester to quantify the concentration in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the purified this compound. The spectra will show characteristic chemical shifts and coupling patterns for the protons and carbons in the molecule.

Conclusion

This technical guide has outlined the key aspects of the discovery and isolation of this compound from natural sources, with a primary focus on its production from bacterial mcl-PHAs. The provided data, biosynthetic pathway, and detailed experimental protocols offer a solid foundation for researchers and professionals to further explore the potential of this valuable chiral molecule in various scientific and industrial applications. The methodologies described can be adapted and optimized for specific research and development needs.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Production of polyhydroxyalkanoates with high 3-hydroxydodecanoate monomer content by fadB and fadA knockout mutant of Pseudomonas putida KT2442 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Feasibility study of an alkaline-based chemical treatment for the purification of polyhydroxybutyrate produced by a mixed enriched culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 3-Hydroxynonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and analytical protocols for 3-hydroxynonanoic acid. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the physicochemical properties of the racemic mixture and its individual enantiomers, offers in-depth experimental methodologies for their synthesis, separation, and characterization, and includes visual representations of key chemical structures and workflows to facilitate understanding.

Chemical Structure and Properties

This compound, a nine-carbon saturated fatty acid with a hydroxyl group at the third position, is a molecule of significant interest in various research domains. Its chemical properties are foundational to its biological activity and potential therapeutic applications.

IUPAC Name: this compound[1] Molecular Formula: C₉H₁₈O₃[2][3][4] Molecular Weight: 174.24 g/mol [2][3][4]

The structure of this compound features a chiral center at the carbon atom bearing the hydroxyl group (C3), giving rise to two stereoisomers: (R)-3-hydroxynonanoic acid and (S)-3-hydroxynonanoic acid.

Physicochemical Properties

The physical and chemical properties of this compound vary between its racemic form and its pure enantiomers. A summary of these properties is presented in the table below.

| Property | (R)-3-Hydroxynonanoic Acid | (S)-3-Hydroxynonanoic Acid | Racemic (±)-3-Hydroxynonanoic Acid |

| CAS Number | 33796-87-1[3] | 88930-09-0 | 40165-87-5[4] |

| Melting Point | Not available | Not available | 61 °C[1] |

| Boiling Point | 303.22 °C (estimated)[5] | Not available | Not available |

| Specific Rotation ([α]D) | Not available | Not available | 0° (by definition) |

| Solubility | Soluble in water (9494 mg/L at 25 °C, estimated)[5] | Not available | Soluble in ethanol[2] |

Stereoisomers of this compound

The presence of a single chiral center at C3 results in two enantiomers, (R) and (S), which are non-superimposable mirror images of each other. These enantiomers exhibit identical physical properties such as melting point and boiling point, but differ in their interaction with plane-polarized light, a property known as optical activity. The racemic mixture, containing equal amounts of both enantiomers, is optically inactive.

Experimental Protocols

This section provides detailed methodologies for the synthesis, separation, and characterization of this compound and its stereoisomers.

Synthesis Protocols

An effective method for preparing the individual enantiomers of this compound involves the ozonolysis of methyl ricinoleate (B1264116), derived from castor oil, followed by oxidation.[6] A biocatalytic approach has also been reported, utilizing the biotransformation of ricinoleic acid.

Protocol: Synthesis from Methyl Ricinoleate

-

Ozonolysis: Dissolve methyl ricinoleate in a suitable solvent (e.g., methanol (B129727) or acetic acid) and cool to -78°C. Bubble ozone gas through the solution until the reaction is complete, as indicated by a blue color persistence.

-

Oxidative Work-up: After purging the excess ozone with an inert gas, treat the reaction mixture with an oxidizing agent (e.g., hydrogen peroxide) to yield the methyl ester of this compound.

-

Hydrolysis: Saponify the resulting methyl ester using a base (e.g., potassium hydroxide (B78521) in methanol/water) followed by acidification to obtain the desired this compound.

-

Enantiomer Separation: The resulting racemic mixture can be resolved into its individual enantiomers using chiral chromatography (see section 3.2.1).

Analytical Protocols

Chiral HPLC is a powerful technique for the separation of enantiomers. A general protocol for the separation of this compound enantiomers is outlined below.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one with a cellulose (B213188) or amylose (B160209) derivative, is often effective for separating acidic compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. For acidic compounds, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.

-

Flow Rate: A flow rate in the range of 0.5-1.5 mL/min is generally suitable.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly employed for carboxylic acids.

-

Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase or a compatible solvent.

¹H and ¹³C NMR spectroscopy are essential tools for confirming the chemical structure of this compound.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

Expected Signals: The ¹H NMR spectrum will show characteristic signals for the methyl, methylene (B1212753), and methine protons. The proton attached to the hydroxyl-bearing carbon (H3) will appear as a multiplet, and the protons of the adjacent methylene group (H2) will typically be diastereotopic, appearing as a complex multiplet.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum.

-

Expected Signals: The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be significantly downfield (around 170-180 ppm), and the carbon bearing the hydroxyl group (C3) will appear in the range of 60-70 ppm.

Mass spectrometry provides information about the molecular weight and structural fragments of the molecule.

Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the LC-MS system (e.g., methanol or acetonitrile (B52724) with a small amount of formic acid for positive ion mode or ammonia (B1221849) for negative ion mode).

-

Chromatography: Use a reversed-phase column (e.g., C18) with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid or base to improve ionization.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, and it can be run in either positive or negative ion mode.

-

Analysis: In full scan mode, the molecular ion ([M+H]⁺ or [M-H]⁻) will be observed. In tandem MS (MS/MS) mode, fragmentation of the molecular ion will provide structural information. A characteristic fragment is often the loss of a water molecule from the parent ion.[7]

-

Conclusion

References

- 1. This compound | C9H18O3 | CID 36599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. (r)-3-Hydroxynonanoic acid | C9H18O3 | CID 10197914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. (R)-3-hydroxynonanoic acid [flavscents.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

3-Hydroxynonanoic Acid: A Key Biomarker in the Pathophysiology of Fatty Acid Oxidation Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxynonanoic acid, a medium-chain 3-hydroxy fatty acid, and its critical role as a biomarker in the diagnosis and understanding of certain fatty acid oxidation (FAO) disorders. Specifically, this document will delve into the biochemical origins of this compound, its accumulation in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) and Mitochondrial Trifunctional Protein (MTP) deficiencies, the associated pathophysiology, and the analytical methodologies for its quantification. Detailed experimental protocols and visual representations of key pathways are provided to support researchers and professionals in drug development in their investigation of these rare metabolic diseases.

Introduction

Fatty acid oxidation (FAO) is a crucial metabolic pathway responsible for energy production, particularly during periods of fasting and prolonged exercise.[1] Inborn errors of this pathway, known as fatty acid oxidation disorders (FAODs), can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, and rhabdomyolysis.[2][3] Among the various biomarkers used to diagnose these disorders, 3-hydroxy fatty acids have emerged as significant indicators of specific enzymatic defects. This compound, a C9 hydroxy fatty acid, is one such biomarker that accumulates in disorders affecting the latter steps of long-chain fatty acid β-oxidation.

Biochemical Genesis of this compound in FAO Disorders

Under normal physiological conditions, the mitochondrial β-oxidation spiral systematically shortens long-chain fatty acids. The third step of this process is catalyzed by 3-hydroxyacyl-CoA dehydrogenases.[4] In LCHAD and MTP deficiencies, this step is impaired for long-chain fatty acids.[2][5] LCHAD deficiency is an autosomal recessive disorder caused by mutations in the HADHA gene, leading to an isolated deficiency of the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme.[1][6] MTP deficiency is a broader defect affecting all three enzymatic activities of the mitochondrial trifunctional protein complex, which includes long-chain enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase, and long-chain 3-ketoacyl-CoA thiolase.[2][7]

The enzymatic block in LCHAD and MTP deficiencies results in the accumulation of long-chain 3-hydroxyacyl-CoAs within the mitochondria.[8] These intermediates can then be acted upon by other cellular enzymes, leading to the formation and release of various 3-hydroxy fatty acids into the circulation. While the primary accumulating species are long-chain 3-hydroxy fatty acids, the subsequent metabolism of these compounds can lead to the formation of medium-chain 3-hydroxy fatty acids like this compound.

The Mitochondrial β-Oxidation Pathway and the LCHAD/MTP Block

The following diagram illustrates the fatty acid β-oxidation spiral, highlighting the enzymatic step catalyzed by LCHAD and the consequence of its deficiency.

Caption: Mitochondrial β-oxidation pathway highlighting the LCHAD/MTP enzymatic block.

Pathophysiological Consequences of 3-Hydroxy Fatty Acid Accumulation

The accumulation of 3-hydroxy fatty acids, including this compound, is not merely a diagnostic marker but is believed to contribute directly to the pathophysiology of LCHAD and MTP deficiencies. Research suggests that these metabolites can be cytotoxic.

A primary mechanism of toxicity is the uncoupling of mitochondrial oxidative phosphorylation.[9] Studies on isolated heart mitochondria have shown that long-chain 3-hydroxy fatty acids increase resting respiration while decreasing the respiratory control and ADP/O ratios.[9] This uncoupling effect dissipates the mitochondrial membrane potential, reduces the NAD(P)H pool, and can lead to an energy deficit in tissues with high energy demands, such as the heart and skeletal muscle, explaining the cardiomyopathy and myopathy seen in these disorders.[9]

Furthermore, the accumulation of these amphipathic molecules can have a detergent-like effect on mitochondrial membranes, disrupting their integrity and function.[8] While direct studies on the signaling pathways affected by this compound are limited, research on other fatty acids and their derivatives suggests potential mechanisms. For instance, other hydroxy fatty acids have been shown to act as signaling molecules, potentially modulating the activity of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.[10][11][12] The lipid peroxidation product 4-hydroxynonenal, structurally similar to 3-hydroxy fatty acids, is known to modulate pathways involved in apoptosis and autophagy.

Potential Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway potentially affected by the accumulation of 3-hydroxy fatty acids, based on the known effects of other lipid molecules.

Caption: Potential cellular signaling consequences of 3-hydroxy fatty acid accumulation.

Quantitative Analysis of this compound

The accurate quantification of this compound and other 3-hydroxy fatty acids in biological matrices is crucial for the diagnosis and monitoring of LCHAD and MTP deficiencies. The gold standard for this analysis is stable isotope dilution gas chromatography-mass spectrometry (GC-MS).[4][13]

Concentration of 3-Hydroxy Fatty Acids in Health and Disease

The following table summarizes the reported concentrations of various 3-hydroxy fatty acids in the plasma of healthy individuals and patients with LCHAD deficiency. It is important to note that "this compound" is not explicitly separated in all studies, but the data for C8 and C10 3-hydroxy fatty acids provide a relevant range.

| Analyte | Healthy Individuals (μmol/L) | LCHAD Deficiency Patients (μmol/L) | Reference |

| 3-OH-C6:0 | 0.8 (0.3-2.2) | - | [13] |

| 3-OH-C8:0 | 0.4 (0.2-1.0) | - | [13] |

| 3-OH-C10:0 | 0.3 (0.2-0.6) | - | [13] |

| 3-OH-C12:0 | 0.3 (0.2-0.6) | - | [13] |

| 3-OH-C14:0 | 0.2 (0.0-0.4) | Markedly Increased | [13] |

| 3-OH-C16:0 | 0.2 (0.0-0.5) | Markedly Increased | [13] |

Note: Data are presented as median (range). "-" indicates that specific data for this analyte in LCHAD patients was not provided in the cited source, but the study notes marked increases in long-chain species.

Experimental Protocols

Quantitative Analysis of 3-Hydroxy Fatty Acids by Stable Isotope Dilution GC-MS

This protocol is a synthesis of methodologies described in the literature for the analysis of 3-hydroxy fatty acids in plasma or serum.[4][13][14]

5.1.1. Materials and Reagents

-

Plasma or serum samples

-

Stable isotope-labeled internal standards (e.g., 1,2-¹³C-labeled 3-hydroxy fatty acids)

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (6 M and 1 M)

-

Sodium hydroxide (B78521) (10 M)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine

-

Anhydrous sodium sulfate

-

Glass centrifuge tubes

-

Nitrogen evaporator

-

Heating block or oven

-

GC-MS system with a capillary column (e.g., HP-5MS)

5.1.2. Sample Preparation and Extraction

-

Internal Standard Addition: To 500 µL of plasma or serum in a glass centrifuge tube, add a known amount of the stable isotope-labeled internal standard mixture.

-

Acidification: Acidify the sample by adding 125 µL of 6 M HCl.

-

Extraction: Add 3 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.

-

Second Extraction: Repeat the extraction of the aqueous layer with another 3 mL of ethyl acetate and combine the organic layers.

-

Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

5.1.3. Derivatization

-

Reagent Addition: To the dried extract, add 100 µL of BSTFA + 1% TMCS and 20 µL of pyridine.

-

Incubation: Cap the tube tightly and heat at 80°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivatives.[14]

-

Cooling: Allow the sample to cool to room temperature before analysis.

5.1.4. GC-MS Analysis

-

Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.

-

Gas Chromatography:

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 6 minutes.[14]

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Monitor the characteristic [M-CH₃]⁺ ions for both the native and isotopically labeled 3-hydroxy fatty acid TMS derivatives.

-

5.1.5. Quantification

Calculate the concentration of each 3-hydroxy fatty acid by comparing the peak area ratio of the native analyte to its corresponding stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of unlabeled standards and a fixed amount of internal standard.

Experimental Workflow Diagram

Caption: Workflow for the quantitative analysis of 3-hydroxy fatty acids.

Conclusion and Future Directions

This compound and other 3-hydroxy fatty acids are indispensable biomarkers for the diagnosis and management of LCHAD and MTP deficiencies. Their accumulation is a direct consequence of the enzymatic block in the mitochondrial β-oxidation pathway and is implicated in the pathophysiology of these severe disorders. The stable isotope dilution GC-MS method provides a robust and sensitive platform for their quantification, aiding in early diagnosis and monitoring of therapeutic interventions.

Future research should focus on elucidating the precise signaling pathways modulated by this compound and other accumulating metabolites. A deeper understanding of these pathways could unveil novel therapeutic targets aimed at mitigating the cellular toxicity associated with these compounds. Furthermore, the development of high-throughput analytical methods could facilitate broader newborn screening and more frequent monitoring of patients. For professionals in drug development, targeting the downstream effects of 3-hydroxy fatty acid accumulation may offer a promising avenue for the development of novel therapies for these devastating genetic disorders.

References

- 1. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 7. Genetic, biochemical, and clinical spectrum of patients with mitochondrial trifunctional protein deficiency identified after the introduction of newborn screening in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Genes Meet Diet in LCHAD Deficiency: Nutrigenomics of Fatty Acid Oxidation Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lipidmaps.org [lipidmaps.org]

The Pivotal Role of Medium-Chain 3-Hydroxy Fatty Acids in Cellular Signaling and Beyond: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain 3-hydroxy fatty acids (MC-3-OH-FAs), once viewed primarily as intermediates in fatty acid metabolism, are now recognized as critical signaling molecules with diverse and potent biological activities. These molecules are implicated in a range of physiological and pathological processes, from immune modulation and inflammation to metabolic regulation and antimicrobial defense. This technical guide provides a comprehensive overview of the current understanding of MC-3-OH-FAs, with a focus on their signaling pathways, quantitative biological data, and the experimental protocols used to elucidate their functions. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic potential of these fascinating bioactive lipids.

Introduction

Medium-chain fatty acids (MCFAs) are fatty acids with aliphatic tails of 6 to 12 carbons. Their hydroxylated forms, particularly those with a hydroxyl group at the third carbon (C3), have emerged as key players in intercellular communication. These MC-3-OH-FAs are produced by a variety of organisms, including bacteria, plants, and animals, and can act as ligands for specific cell surface receptors, triggering downstream signaling cascades that influence cellular behavior.[1][2][3] Their biological significance is underscored by their involvement in both host-pathogen interactions and endogenous inflammatory and metabolic pathways.[4][5]

Key Biological Activities and Quantitative Data

The biological activities of MC-3-OH-FAs are diverse, with effects observed in both mammalian and plant systems. Their actions are often dependent on their specific chain length and the cellular context.

Pro-inflammatory Signaling via GPR84

In mammals, a primary receptor for MC-3-OH-FAs is the G protein-coupled receptor 84 (GPR84), which is predominantly expressed on immune cells such as polymorphonuclear leukocytes (PMNs) and macrophages.[2][6] Activation of GPR84 by MC-3-OH-FAs has been shown to be more effective than by their non-hydroxylated counterparts.[2][7] This interaction triggers a pro-inflammatory response, including chemotaxis and the amplification of inflammatory cytokine production.[2][6]

Table 1: GPR84 Activation by Medium-Chain 3-Hydroxy Fatty Acids

| Compound | Effective Concentration (EC50) | Assay System | Reference |

| 3-hydroxy-decanoic acid (3-OH-C10) | 230 µM | [³⁵S]GTPγS binding assay (human GPR84) | [2] |

| 3-hydroxy-dodecanoic acid (3-OH-C12) | 13 µM | [³⁵S]GTPγS binding assay (human GPR84) | [2] |

| 3-hydroxy-dodecanoic acid (3-OH-C12) | 24.2 µM | Chemotaxis of human PMNs | [2] |

| Decanoic acid (C10) | Potent agonist | PRESTO-Tango β-arrestin assay | [4] |

| 3-hydroxy-decanoate | Potent agonist | PRESTO-Tango β-arrestin assay | [4] |

Plant Immunity and the LORE Receptor

In the plant kingdom, MC-3-OH-FAs act as potent elicitors of pattern-triggered immunity (PTI).[1] Specifically, in Arabidopsis thaliana, these molecules are recognized by the S-domain receptor-like kinase LIPOOLIGOSACCHARIDE-SPECIFIC REDUCED ELICITATION (LORE).[1][5] This recognition triggers downstream defense responses, including an increase in cytosolic Ca²⁺, the production of reactive oxygen species (ROS), and the activation of MAP kinases (MAPK), ultimately enhancing resistance to pathogens.[1][8] The strength of the immune response is dependent on the acyl chain length, with 3-hydroxydecanoic acid (3-OH-C10:0) being the most potent elicitor.[1][5]

Antimicrobial and Anti-proliferative Activities